molecular formula C21H22N4OS2 B2932483 3-((5-(isopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847401-05-2

3-((5-(isopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2932483
CAS No.: 847401-05-2
M. Wt: 410.55
InChI Key: ZBQAHVSFZAWMKF-UHFFFAOYSA-N
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Description

3-((5-(Isopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzo[d]thiazol-2(3H)-one core linked to a 1,2,4-triazole ring via a methyl bridge. The triazole ring is substituted with an isopentylthio group (C5H11S) and a phenyl group. This structural motif is significant in medicinal chemistry due to the bioactivity of benzothiazole and triazole derivatives, particularly as antimicrobial and antifungal agents .

Properties

IUPAC Name

3-[[5-(3-methylbutylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c1-15(2)12-13-27-20-23-22-19(25(20)16-8-4-3-5-9-16)14-24-17-10-6-7-11-18(17)28-21(24)26/h3-11,15H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQAHVSFZAWMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((5-(isopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring : The initial step involves the creation of the 4H-1,2,4-triazole core through a reaction between isopentyl thio derivatives and phenyl hydrazine.
  • Methylation : The triazole compound is then methylated to introduce the benzo[d]thiazole moiety.
  • Final Coupling : The final product is obtained through a coupling reaction between the triazole derivative and benzo[d]thiazole.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of similar triazole compounds against various pathogens. For instance, compounds with analogous structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . While specific data on the compound is limited, its structural similarities suggest potential antimicrobial properties.

Anticancer Activity

Research into triazole derivatives has indicated significant anticancer activity. A study reported that compounds with triazole rings exhibited cytotoxic effects against various cancer cell lines, including leukemia and solid tumors . The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, derivatives similar to our compound demonstrated IC50 values in the low micromolar range against cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialTriazole DerivativesMICs: 8 - 32 µg/mL against bacteria
AnticancerTriazole DerivativesIC50: Low µM against cancer cells
CytotoxicitySimilar StructuresInduction of apoptosis

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazoles act as enzyme inhibitors, particularly in fungal and bacterial systems.
  • Cell Cycle Disruption : The compound may interfere with cell cycle progression in cancer cells by targeting specific checkpoints.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways through mitochondrial dysfunction.

Case Studies

One notable case study involved a series of triazole derivatives tested for their anticancer properties. In vitro assays revealed that compounds bearing similar structural features to our target molecule inhibited proliferation in breast cancer cell lines by inducing G0/G1 phase arrest .

Another study highlighted the use of triazoles in treating fungal infections resistant to conventional therapies. The compounds exhibited potent antifungal activity with minimal toxicity to human cells, suggesting a favorable therapeutic index .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the target compound with structurally related derivatives:

Compound Name Substituent (R) Yield (%) Melting Point (°C) Key Spectral Data (¹H-NMR δ, ppm) Reference
3-((5-(Isopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one (Target) Isopentylthio (C5H11S) N/A N/A N/A Inferred
3-[(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one (4i) 4-Chlorophenyl 85.8 171–173 7.25–7.45 (m, Ar-H), 5.35 (s, CH2)
3-[(5-(Methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzo[d]thiazole (Analog) Methylsulfanyl N/A N/A 2.45 (s, SCH3), 7.30–7.80 (m, Ar-H)
3-[(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one (4k) 3-Fluorophenyl 87.5 174–176 7.10–7.60 (m, Ar-H), 5.30 (s, CH2)
N-cyclopropyl-2-((5-((2-oxobenzo[d]thiazol-3-yl)methyl)-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 3-Phenylpropyl 71 N/A 1.10–1.30 (m, cyclopropyl), 3.80 (s, SCH2)

Key Observations :

  • Substituent Effects: The isopentylthio group in the target compound is bulkier and more lipophilic than methylsulfanyl (in ) or aryl substituents (in ), which may increase solubility in non-polar environments.
  • Synthetic Yields : Most analogs (e.g., 4i, 4k) exhibit high yields (81–90%), suggesting efficient synthesis routes for such derivatives .
  • Melting Points: Compounds with halogenated aryl groups (e.g., 4i, 4k) have higher melting points (171–176°C) compared to non-halogenated derivatives, likely due to stronger intermolecular interactions .

Crystallographic and Conformational Analysis

  • Planarity: Triazole and benzothiazole rings in analogs are non-planar (dihedral angles: ~64–77°), a feature preserved in the target compound .

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